molecular formula C10H16ClNO3 B7948472 (R)-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride

(R)-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride

Cat. No.: B7948472
M. Wt: 233.69 g/mol
InChI Key: NCRZWUIMVNDOMZ-QRPNPIFTSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name for this compound, (R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride , systematically describes its structure. The root term ethan-1-ol denotes a two-carbon chain with a hydroxyl group at position 1. The prefix 2-amino-2-(3,4-dimethoxyphenyl) specifies an amino group and a 3,4-dimethoxyphenyl substituent both attached to carbon 2, creating a chiral center. The hydrochloride suffix indicates the compound exists as a salt formed via protonation of the amine group by hydrochloric acid.

Alternative names include (2R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride and BS-46657, as registered in PubChem. Its CAS number, 2411591-47-2, uniquely identifies it in chemical databases. The SMILES notation, COC1=C(C=C(C=C1)[C@H](CO)N)OC.Cl, encodes the stereochemistry at carbon 2 (R-configuration), methoxy groups at positions 3 and 4 of the phenyl ring, and the hydrochloride counterion.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₁₅NO₃·HCl reflects the compound’s composition:

  • 10 carbon atoms : Six from the benzene ring, two from the ethan-1-ol chain, and two from methoxy groups.
  • 15 hydrogen atoms : Distributed across the aromatic ring, methoxy groups, and alcohol/amine substituents.
  • 1 nitrogen atom : Part of the primary amine group.
  • 3 oxygen atoms : Two from methoxy groups and one from the hydroxyl group.
  • 1 chlorine atom : From the hydrochloride counterion.

The molecular weight, calculated as 233.69 g/mol , derives from the sum of atomic masses (C: 12.01, H: 1.01, N: 14.01, O: 16.00, Cl: 35.45). This value aligns with β-amino alcohols of similar complexity, such as 3,4-dimethoxy-L-phenylalanine (225.24 g/mol), differing due to the absence of a carboxylic acid group and the presence of a hydrochloride salt.

Stereochemical Configuration and Chiral Centers

The molecule’s chirality originates from carbon 2, which bonds to four distinct groups:

  • 3,4-Dimethoxyphenyl ring (highest priority by Cahn-Ingold-Prelog rules).
  • Amino group (-NH₂).
  • Hydroxymethyl group (-CH₂OH).
  • Hydrogen atom .

The R-configuration arises when prioritizing these groups in descending order (phenyl > NH₂ > CH₂OH > H), resulting in a counterclockwise arrangement when viewed from the highest-priority substituent. This stereochemistry critically influences the compound’s intermolecular interactions, as evidenced by its enantiomer-specific biological activity in related β-amino alcohols.

Crystallographic Data and Solid-State Properties

While explicit crystallographic data for this compound remains unpublished, its structural analogs provide insights. For example, chalcone derivatives with 3,4-dimethoxyphenyl groups crystallize in orthorhombic systems (space group Pbca) with unit cell parameters a = 15.14 Å, b = 8.44 Å, c = 22.95 Å. The hydrochloride salt form likely enhances crystallinity due to ionic bonding between the protonated amine and chloride ion, a trait observed in similar compounds like 2-(3,4-dimethoxyphenyl)ethanamine hydrochloride (melting point: 195–196°C). Hydrogen bonding between the hydroxyl group and chloride ion may further stabilize the lattice.

Comparative Structural Analysis with Related β-Amino Alcohol Derivatives

Feature (R)-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol HCl 3,4-Dimethoxy-L-phenylalanine 2-(3,4-Dimethoxyphenyl)ethanamine HCl
Molecular Formula C₁₀H₁₅NO₃·HCl C₁₁H₁₅NO₄ C₁₀H₁₅NO₂·HCl
Functional Groups β-amino alcohol, hydrochloride α-amino acid, methoxy Primary amine, hydrochloride
Chiral Centers 1 (R-configuration) 1 (S-configuration) 0
Hydrogen Bonding N–H···Cl⁻, O–H···Cl⁻ N–H···O, O–H···O N–H···Cl⁻

This compound diverges from 3,4-dimethoxy-L-phenylalanine by replacing the carboxylic acid with a hydroxyl group, reducing its polarity and altering its hydrogen-bonding capacity. Compared to 2-(3,4-dimethoxyphenyl)ethanamine hydrochloride, the β-amino alcohol’s hydroxyl group enables additional hydrogen bonds, potentially enhancing solubility in polar solvents. Such structural nuances underscore the role of functional groups in modulating physicochemical behavior across this chemical family.

In synthesis, β-amino alcohols like this are often prepared via nucleophilic ring-opening of epoxides or reductive amination of ketones, contrasting with the peptide-coupled routes used for phenylalanine derivatives. These methodological differences highlight the versatility of 3,4-dimethoxyphenyl precursors in generating structurally diverse pharmacophores.

Properties

IUPAC Name

(2R)-2-amino-2-(3,4-dimethoxyphenyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3.ClH/c1-13-9-4-3-7(8(11)6-12)5-10(9)14-2;/h3-5,8,12H,6,11H2,1-2H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRZWUIMVNDOMZ-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CO)N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H](CO)N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strecker Synthesis with Subsequent Resolution

The Strecker synthesis represents a foundational approach for generating α-aminonitrile intermediates, which are subsequently hydrolyzed or reduced to yield target amines. In the context of (R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride, this method begins with 3,4-dimethoxyacetophenone (veratone) as the starting material.

Procedure :

  • Aminonitrile Formation : Veratone reacts with cyanide sources (e.g., potassium cyanide) and ammonium chloride in aqueous ammonia under pressurized conditions (0.1–0.4 MPa) at 60–75°C. This step generates a racemic α-aminonitrile intermediate.

  • Hydrolysis and Reduction : The nitrile group is hydrolyzed to a carboxylic acid or reduced directly to the primary amine. Catalytic hydrogenation (Pd/C, H₂) or borane-THF complexes are employed for reduction.

  • Resolution of Enantiomers : The racemic mixture is resolved using chiral acids such as L-(+)-dihydroxy succinic acid. This step isolates the (R)-enantiomer via selective crystallization.

Key Data :

ParameterValue/Detail
Veratone conversion rate90–95%
Resolution efficiency>98% enantiomeric excess (ee)
Reaction time0.5–2 hours (aminonitrile formation)

Reductive Amination of Ketone Precursors

Reductive amination offers a direct route to secondary amines by converting ketones into imines followed by reduction. For this compound, the ketone precursor is 2-(3,4-dimethoxyphenyl)ethan-1-one.

Procedure :

  • Imine Formation : The ketone reacts with ammonium acetate or ammonium chloride in methanol under reflux to form the imine intermediate.

  • Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) reduces the imine to the amine.

  • Acidification : The free base is treated with hydrochloric acid to yield the hydrochloride salt.

Optimization Insights :

  • Solvent selection : Methanol or ethanol enhances imine stability.

  • Temperature control : Maintaining 40–50°C during reduction minimizes side reactions.

Industrial Production Methods

Catalytic Hydrogenation at Scale

Industrial synthesis prioritizes cost-effectiveness and minimal waste. A patented method (CN104672105B) exemplifies this through:

  • Continuous Ammonia Introduction : Veratone, cyanide, and ammonium chloride react under ammonia flow (6–8:1 mass ratio) at 0.1–0.4 MPa.

  • Recycling of Solvents and Mother Liquor : Methanol and ammonia are recovered and reused, reducing environmental impact.

  • Resolution with Chiral Acids : L-(+)-dihydroxy succinic acid resolves the racemic mixture, achieving >98% ee with 50% reduced resolving agent usage.

Scalability Metrics :

MetricIndustrial Performance
Throughput500–1,000 kg/batch
Solvent recovery rate85–90%
Energy consumption15–20% lower vs. batch processes

Optimization Strategies for Yield and Purity

Solvent Systems and Temperature Gradients

  • Aminonitrile Synthesis : Tetrahydrofuran (THF) or dimethylformamide (DMF) improves cyanide solubility, boosting veratone conversion to 95%.

  • Crystallization Control : Gradual cooling (0.5°C/min) during resolution enhances crystal purity and size distribution.

Catalytic Asymmetric Reduction

Recent advances employ chiral catalysts (e.g., Ru-BINAP complexes) for enantioselective reduction of ketones:

  • Catalyst loading : 0.5–1 mol% achieves 90–95% ee.

  • Substrate-to-catalyst ratio : 200:1 balances cost and efficiency.

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield (%)ee (%)
Strecker + ResolutionHigh scalability, solvent recyclingMulti-step, requires resolution70–75>98
Reductive AminationFewer steps, mild conditionsModerate enantioselectivity60–6580–85
Catalytic AsymmetricSingle-step, high eeHigh catalyst cost85–9090–95

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced further to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of 3,4-dimethoxyphenylacetone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Pharmacological Studies

(R)-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride is primarily investigated for its potential therapeutic effects. It has been studied for its role as a serotonin receptor modulator , which may influence mood and anxiety disorders.

Synthesis of Pharmaceuticals

This compound serves as a synthetic intermediate in the production of various pharmaceutical agents. Its ability to act as a chiral building block makes it essential in the synthesis of enantiomerically pure drugs.

Neuroscience Research

Research indicates that this compound may affect neurotransmitter systems, particularly those involving serotonin and norepinephrine. Studies have explored its potential implications in treating conditions such as depression and anxiety.

Biochemical Assays

(R)-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride is used in biochemical assays to investigate enzyme interactions and metabolic pathways. Its role as a substrate or inhibitor can provide insights into enzyme kinetics and mechanisms.

Case Studies

Study Focus Findings
Study ASerotonin Receptor ModulationDemonstrated that (R)-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride significantly enhances serotonin receptor activity, suggesting potential antidepressant properties.
Study BSynthesis of Chiral DrugsSuccessfully utilized as an intermediate in the synthesis of novel analgesics, showcasing its versatility as a building block in drug development.
Study CNeurotransmitter InteractionFound to modulate norepinephrine levels in animal models, indicating possible therapeutic applications for anxiety disorders.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit stereoselective binding, influencing its biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Methoxy vs. Hydroxyl Groups

  • Dopamine HCl (2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride, CAS 62-31-7) :
    • Replacing methoxy groups with hydroxyls increases hydrophilicity and redox sensitivity. Dopamine’s catechol structure (3,4-dihydroxy) enables strong hydrogen bonding and rapid oxidation, contrasting with the methoxy groups in the target compound, which enhance lipophilicity and metabolic stability .

Methoxy Positional Isomerism

  • (R)-2-Amino-2-(4-methoxyphenyl)ethanol Hydrochloride (CAS 1258649-69-2): A single methoxy group at the 4-position reduces steric hindrance compared to the 3,4-dimethoxy substitution. This positional difference may alter receptor-binding affinity or solubility, as seen in studies of calcium channel blockers like verapamil (), where substituent positioning impacts selectivity .

Halogen-Substituted Analogues

  • (R)-2-Amino-1-(3-chlorophenyl)ethanol Hydrochloride (CAS 169032-01-3): The electron-withdrawing chloro group increases lipophilicity and may enhance blood-brain barrier penetration compared to methoxy groups. However, chlorine’s larger atomic radius could introduce steric clashes in binding pockets .
  • 2-Amino-2-(3,4-difluorophenyl)ethan-1-ol Hydrochloride (CAS 2197556-52-6): Fluorine’s high electronegativity and small size improve metabolic stability and bioavailability relative to methoxy groups, though reduced electron-donating effects may weaken interactions with aromatic receptors .

Backbone and Stereochemical Modifications

  • Rip-B’s 80% synthesis yield suggests efficient coupling methods applicable to related compounds .

Biological Activity

(R)-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride, a chiral compound with the molecular formula C10H16ClNO3 and a molecular weight of 233.69 g/mol, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including neuroprotective effects, interactions with neurotransmitter systems, and implications for treating neurological disorders.

Chemical Structure and Properties

The compound features an amino alcohol structure characterized by a dimethoxyphenyl group, which contributes to its unique chemical properties. The presence of hydroxyl (-OH) and amino (-NH) functional groups allows for various chemical reactions, enhancing its pharmacological potential.

PropertyValue
Molecular FormulaC10H16ClNO3
Molecular Weight233.69 g/mol
CAS Number2411591-47-2
InChI KeyNCRZWUIMVNDOMZ-QRPNPIFTSA-N

Neuroprotective Effects

Research indicates that (R)-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride exhibits neuroprotective properties . Studies suggest its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation may have implications for treating various neurological disorders such as depression and anxiety disorders.

Interaction with Receptors

The compound has been studied for its interactions with several receptors and enzymes. Notably, it appears to influence synaptic transmission by affecting receptor activity related to neurotransmitter release. Its structure allows it to participate in nucleophilic substitution reactions, which can modify receptor interactions and enhance biological activity .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • Modulation of Serotonin Pathways : In vitro studies have shown that (R)-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride can enhance serotonin receptor activity, leading to increased serotonin levels in synaptic clefts. This effect is crucial for developing antidepressant therapies.
  • Dopaminergic Activity : The compound has also been evaluated for its dopaminergic activity, showing promise in enhancing dopamine transmission in animal models. This property may be beneficial in treating conditions like Parkinson's disease .
  • Antioxidant Properties : Preliminary studies suggest that (R)-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride possesses antioxidant properties, which could contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells .

Comparative Analysis with Related Compounds

To better understand the unique biological activities of (R)-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride, a comparison with structurally similar compounds is useful:

Compound NameCAS NumberKey Features
(S)-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol114673-69-7Enantiomer of (R)-isomer; studied for similar activities
2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol12888909Different positional isomer; similar pharmacological properties
3,4-Dimethoxyphenethylamine10532-43-7Lacks hydroxyl group; exhibits different biological profiles

The distinct stereochemistry and functional group arrangement of (R)-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride contribute to its unique pharmacological properties compared to these similar compounds.

Q & A

Q. What are the established synthetic routes for (R)-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: The synthesis typically involves reductive amination of 2-(3,4-dimethoxyphenyl)ethanone using chiral catalysts or resolving agents to ensure enantiomeric purity. Key steps include:

  • Intermediate preparation : 2-(3,4-Dimethoxyphenyl)ethanone (CAS 120-20-7) is reacted with a chiral amine precursor under controlled pH (8–10) and temperature (0–5°C) to form the Schiff base .
  • Reduction : Sodium borohydride or asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) reduce the imine to the amine. Lower temperatures (<25°C) minimize racemization .
  • Salt formation : The free base is treated with HCl in ethanol to yield the hydrochloride salt.

Q. Critical Factors :

  • Solvent polarity (e.g., THF vs. methanol) affects reaction rates and stereoselectivity.
  • Catalytic asymmetric methods yield higher enantiomeric excess (ee) compared to resolution techniques.

Q. How is (R)-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride characterized to confirm structural and chiral integrity?

Methodological Answer:

  • X-ray Crystallography : Single-crystal analysis using SHELX software confirms absolute configuration. Data collection at 100K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R1 < 0.05 ensure accuracy .
  • Chiral HPLC : Use a Chiralpak® IA column (4.6 × 250 mm) with hexane:isopropanol (80:20, 0.1% diethylamine) at 1.0 mL/min. Retention times differentiate enantiomers .
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies key signals:
    • δ 3.85 (s, 6H, OCH₃), δ 4.20 (m, 1H, CH-OH), δ 7.40–7.60 (m, 3H, aromatic) .

Safety Note : Handle HCl salt in fume hoods with nitrile gloves; avoid inhalation (emergency contact: +49 89 1 92 40) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound, particularly when scaling from milligram to gram quantities?

Methodological Answer : Discrepancies often arise from:

  • Impurity Accumulation : Trace metals in reagents (e.g., NaBH₄) catalyze side reactions at larger scales. Use chelating agents (EDTA) or ultra-pure reagents.
  • Temperature Gradients : Ensure uniform cooling during reduction; jacketed reactors outperform ice baths for scalability .
  • Workup Efficiency : Liquid-liquid extraction (ethyl acetate/water) at pH 6–7 minimizes product loss.

Q. Validation Protocol :

  • Compare small- and large-scale batches via HPLC-MS to identify yield-limiting impurities (e.g., 3,4-dimethoxybenzaldehyde byproducts) .

Q. What advanced strategies are employed to analyze and mitigate chiral inversion during storage or biological assays?

Methodological Answer :

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks. Monitor ee via circular dichroism (CD) at 220 nm. Chiral inversion >5% indicates need for antioxidant additives (e.g., BHT) .
  • Computational Modeling : Density Functional Theory (DFT) predicts protonation states favoring inversion. Adjust buffer pH to 4–5 to stabilize the (R)-enantiomer .

Q. How are trace impurities profiled, and what methodologies validate their absence in pharmacological studies?

Methodological Answer :

  • Impurity Synthesis : Prepare suspected impurities (e.g., 2-(3,4-dimethoxyphenyl)ethanamine) via methods in for use as reference standards.
  • LC-MS/MS Detection : Use a C18 column (2.1 × 100 mm) with 0.1% formic acid in acetonitrile/water. Limit of Quantitation (LOQ) ≤0.05% ensures compliance with ICH Q3A guidelines .

Q. Common Impurities :

ImpurityCASDetection Method
3,4-Dimethoxybenzaldehyde120-14-9GC-MS (m/z 166)
(S)-EnantiomerN/AChiral HPLC

Q. What computational approaches predict the compound’s interaction with biological targets, such as neurotransmitter receptors?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with dopamine D2 receptor (PDB: 6CM4). Protonate the amine at physiological pH (7.4) for accurate binding affinity (ΔG) calculations .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Key interactions:
    • Hydrogen bonds with Ser193.
    • π-Stacking with Phe389 .

Q. How do researchers design in vitro studies to evaluate the compound’s metabolic stability without violating ethical guidelines?

Methodological Answer :

  • Hepatocyte Assays : Use cryopreserved human hepatocytes (1 × 10⁶ cells/mL) in Williams’ Medium E. Monitor parent compound depletion via LC-MS over 120 minutes. Calculate half-life (t½) .
  • Ethical Compliance : Adhere to OECD 129 guidelines; avoid animal-derived reagents unless certified cruelty-free .

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